N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a pyridin-2-yl moiety at position 3. The acetamide side chain is further modified with a 4-(benzyloxy)phenyl group.
Properties
CAS No. |
579444-09-0 |
|---|---|
Molecular Formula |
C24H23N5O2S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-2-29-23(21-10-6-7-15-25-21)27-28-24(29)32-17-22(30)26-19-11-13-20(14-12-19)31-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,26,30) |
InChI Key |
DIUGZEKQJWMRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
The triazole-thiol core is synthesized via cyclization of hydrazide derivatives. A validated protocol involves:
-
Hydrazide Formation : Pyridine-2-carboxylic acid hydrazide is prepared by reacting pyridine-2-carbonyl chloride with hydrazine hydrate in ethanol at 0–5°C.
-
Thiosemicarbazide Intermediate : The hydrazide reacts with phenylisothiocyanate in ethanol under reflux for 4 hours to form a thiosemicarbazide.
-
Cyclization : Treatment with 10% aqueous NaOH at 80°C for 4 hours induces cyclization, yielding the triazole-thiol.
Key Parameters :
Preparation of N-[4-(Benzyloxy)phenyl]-2-chloroacetamide
The acetamide precursor is synthesized through acylation:
-
Acylation : 4-(Benzyloxy)aniline reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C.
-
Workup : The product is isolated via filtration and washed with cold DCM to remove excess reagents.
Reaction Conditions :
Coupling of Thiol and Acetamide Intermediates
The final step involves nucleophilic substitution:
-
Reaction Setup : The triazole-thiol (1.0 equiv) and N-[4-(benzyloxy)phenyl]-2-chloroacetamide (1.1 equiv) are combined in DMF with K2CO3 (2.0 equiv).
-
Purification : Crude product is recrystallized from ethanol/water (3:1).
Performance Metrics :
Microwave-Assisted Synthesis
Accelerated Cyclization and Coupling
Microwave irradiation reduces reaction times significantly:
-
Triazole-Thiol Synthesis : Thiosemicarbazide cyclization in 10% NaOH completes in 3 minutes at 300 W.
-
Coupling Step : DMF-based reactions achieve completion in 15 minutes at 100°C.
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Optimization
Large-scale synthesis employs flow chemistry for enhanced control:
-
Triazole Formation : Tubular reactors maintain precise temperature (80°C) and residence time (10 minutes).
-
Coupling Reaction : Automated systems deliver reagents at stoichiometric ratios, minimizing human error.
Economic Benefits :
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
| Method | Conditions | Results |
|---|---|---|
| HPLC | C18 column, 60:40 MeCN/H2O, 1 mL/min | Retention time: 6.7 min, Purity >99% |
| TLC | Silica gel, EtOAc/hexane (1:1) | Rf = 0.45, single spot |
Comparative Analysis of Methods
| Parameter | Conventional | Microwave | Industrial |
|---|---|---|---|
| Reaction Time | 10 hours | 2 hours | 6 hours |
| Yield | 78–82% | 88–90% | 85–88% |
| Energy Consumption | High | Low | Moderate |
Challenges and Solutions
Impurity Control
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate stages can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups in intermediates.
Substituted derivatives: Formed from nucleophilic substitution reactions on the benzyloxy group.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Key Findings:
- A review indicated that triazole derivatives can effectively inhibit COX enzymes, with reported IC50 values demonstrating their potency:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results underscore the potential of this compound in developing anti-inflammatory therapies.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied through various screening methods against different cancer cell lines. N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has demonstrated significant cytotoxic effects.
Mechanisms of Action:
- Inhibition of COX Enzymes : Similar compounds have shown to suppress COX activity, leading to decreased production of pro-inflammatory mediators.
- Induction of Apoptosis : Triazole derivatives may induce apoptosis in cancer cells via activation of caspases and modulation of apoptotic pathways.
Case Study: In Vivo Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models have demonstrated that certain triazole derivatives exhibit anti-inflammatory effects comparable to established drugs like indomethacin and celecoxib:
| Compound | ED50 (μM) |
|---|---|
| Compound A | 11.60 |
| Compound B | 8.23 |
| Compound C | 9.47 |
These findings highlight the therapeutic potential of triazole derivatives in managing inflammatory conditions.
Case Study: Anticancer Screening
A multicentric study screened various triazole compounds against different cancer cell lines and reported promising results regarding cytotoxicity and tumor growth inhibition through both in vitro assays and in vivo models.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ in:
- Aromatic substituents (e.g., benzyloxy vs. ethyl, isopropyl, or methoxy groups on the phenyl ring).
- Pyridine position (2-, 3-, or 4-pyridinyl).
- Triazole substituents (alkyl groups at position 4).
Comparative Analysis of Select Compounds
Structure-Activity Relationships (SAR)
Pyridine Position :
- Pyridin-3-yl (VUAA-1): Strong Orco agonism in insects .
- Pyridin-2-yl (OLC15, Target Compound): Linked to antagonist activity (OLC15) , suggesting the target compound may share antagonistic properties.
- Pyridin-4-yl (OLC-12, KA-3): Associated with agonist activity (OLC-12) or antimicrobial effects (KA-3) .
Electron-withdrawing groups (e.g., chloro, fluoro): Improve antimicrobial activity in KA derivatives .
Triazole Substituents :
Antimicrobial and Anti-Inflammatory Activity
- KA derivatives with pyridin-4-yl and electron-withdrawing phenyl groups exhibit MIC values <50 µg/mL against E. coli and S. aureus . The target compound’s benzyloxy group may limit similar efficacy unless balanced with hydrophilic substituents.
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known by its CAS number 1243093-18-6, is a complex organic compound that has garnered attention due to its potential biological activity. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to review the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C24H23N5O2S, with a molecular weight of approximately 445.5 g/mol. The structural complexity of this compound is rated at 563, indicating a significant degree of molecular intricacy that may contribute to its biological activities.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| Molecular Formula | C24H23N5O2S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 1243093-18-6 |
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated potent activity against human colon cancer (HCT 116) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazole-containing compounds have been widely studied for their antibacterial effects against resistant strains of bacteria. A review noted that triazoles can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
The mechanism by which N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. Triazoles are known to interfere with nucleic acid synthesis and cellular metabolism in pathogens .
Case Studies
- Anticancer Study : In vitro studies on synthesized triazole derivatives showed varying degrees of cytotoxicity against cancer cell lines. One derivative exhibited an IC50 value of 4.363 μM against HCT 116 cells, indicating strong anticancer potential .
- Antimicrobial Evaluation : Another study evaluated the antibacterial activity of various triazole derivatives against ESKAPE pathogens—known for their resistance to antibiotics. The results demonstrated that specific compounds exhibited effective inhibition against these strains .
Q & A
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot .
- Click chemistry probes : Incorporate alkyne tags for pull-down assays and identification of bound proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
